Sebacic dihydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polymeric Materials Processing:

- Crystallization enhancement: SDH acts as a nucleating agent, promoting the formation of crystals in polymers like poly(L-lactic acid) (PLLA) . This improves the material's mechanical properties, thermal stability, and clarity.

Biomaterial Crosslinking:

- Scaffold fabrication: SDH can crosslink biocompatible polymers like hydrogels, creating scaffolds for tissue engineering applications . These scaffolds provide a 3D structure for cell growth and can mimic the natural extracellular matrix.

- Drug delivery systems: SDH can crosslink polymers to create hydrogels for controlled drug delivery . This allows for sustained release of the drug at the target site, potentially improving therapeutic efficacy and reducing side effects.

Other Research Applications:

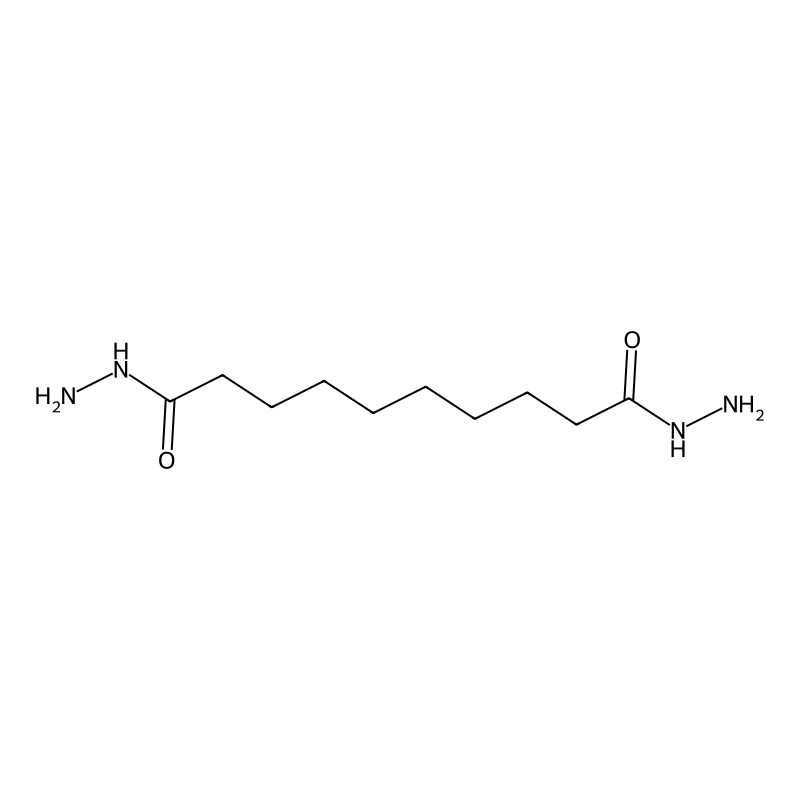

Sebacic dihydrazide, also known as decanedihydrazide, is an organic compound with the chemical formula and a CAS number of 925-83-7. It appears as a white crystalline powder and is characterized by the presence of two hydrazide functional groups (-CONHNH2) at each end of its aliphatic chain. This structure allows sebacic dihydrazide to participate in various

Sebacic dihydrazide is known for its reactivity, particularly due to the hydrazide groups which can form hydrazones when reacted with aldehydes or ketones. This property is utilized in synthesizing various polymers and resins. The compound can also undergo crosslinking reactions, particularly in epoxy resins, where it acts as a curing agent. The curing process involves the formation of covalent bonds between the sebacic dihydrazide and epoxy groups, leading to enhanced thermal and mechanical properties of the resulting materials .

Key Reactions:- Formation of Hydrazones: Reacts with carbonyl compounds (aldehydes/ketones).

- Curing of Epoxy Resins: Acts as a crosslinking agent.

- Condensation Reactions: Can participate in [1+1] condensation reactions to form macrocyclic structures.

Sebacic dihydrazide can be synthesized through several methods, primarily involving the reaction of sebacoyl chloride with hydrazine hydrate. This reaction typically occurs under controlled conditions to yield high-purity sebacic dihydrazide. Other methods may include acylation reactions involving different hydrazine derivatives or through multi-step synthesis involving precursor compounds.

Common Synthesis Steps:- Preparation of Sebacoyl Chloride: Reacting sebacic acid with thionyl chloride.

- Reaction with Hydrazine: Mixing sebacoyl chloride with hydrazine hydrate under nitrogen atmosphere.

- Purification: Crystallization from suitable solvents to obtain pure sebacic dihydrazide .

Sebacic dihydrazide finds utility in various fields due to its chemical properties:

Research on the interactions of sebacic dihydrazide primarily focuses on its role in polymer matrices. It has been shown to enhance the performance of epoxy resins by improving their thermal and mechanical properties through effective crosslinking. Studies have also indicated that it can influence the crystallization behavior of other polymers when used as an additive .

Sebacic dihydrazide belongs to a broader class of dihydrazides that share similar structural features but differ in their applications and properties.

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Adipic Acid Dihydrazide | C6H12N4O2 | Lower melting point; widely used as a crosslinker |

| Isophthalic Dihydrazide | C8H10N4O4 | Utilized for specific polymer applications |

| Sebacic Dihydrazide | C10H22N4O2 | Longer aliphatic chain; enhances thermal stability |

| Maleic Acid Dihydrazide | C6H8N4O4 | Known for its role in thermosetting resins |

Uniqueness

Sebacic dihydrazide is unique due to its longer aliphatic chain compared to other dihydrazides, which contributes to its effectiveness as a curing agent and crosslinker in thermoset resins. Its ability to enhance the thermal stability and mechanical properties of polymers makes it particularly valuable in industrial applications .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 106 of 109 companies (only ~ 2.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website